molecular formula C20H24N2O B11171542 3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B11171542
M. Wt: 308.4 g/mol
InChI Key: AMBMOHRJMZFHBK-UHFFFAOYSA-N
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Description

3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C20H24N2O It is a member of the piperazine family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 1-phenyl-1-butanone with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors in the central nervous system, leading to changes in neurotransmitter levels and modulation of neuronal activity. Additionally, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

3-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C20H24N2O/c1-17(18-8-4-2-5-9-18)16-20(23)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3

InChI Key

AMBMOHRJMZFHBK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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